N-(benzofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzofuran-2-carbonyl)-N-(4-methylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-16-9-11-18(12-10-16)24(22(26)23-13-5-2-6-14-23)21(25)20-15-17-7-3-4-8-19(17)27-20/h3-4,7-12,15H,2,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZQGFJQUXHXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC3=CC=CC=C3O2)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:
Formation of Benzofuran-2-carbonyl Chloride: Benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form benzofuran-2-carbonyl chloride.
Amidation Reaction: The benzofuran-2-carbonyl chloride is then reacted with p-toluidine (p-tolylamine) in the presence of a base such as triethylamine to form N-(benzofuran-2-carbonyl)-N-(p-tolyl)amine.
Formation of Piperidine-1-carboxamide: The N-(benzofuran-2-carbonyl)-N-(p-tolyl)amine is then reacted with piperidine-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(benzofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Benzofuran-2,3-dione.
Reduction: N-(benzofuran-2-yl)-N-(p-tolyl)piperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(benzofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(benzofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety can interact with aromatic residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-1-Carboxamide Derivatives with Aromatic Substituents
a. N-(4-methylphenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 4)
- Structure : Shares the N-(p-tolyl)piperidine-1-carboxamide core but replaces benzofuran-2-carbonyl with a benzimidazolone group.
- Synthesis : Prepared via reaction of 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one with 4-tolyl isocyanate (80% yield) .
b. N-(2-oxo-2-(phenylamino)ethyl)piperidine-1-carboxamide (4h)
- Structure: Retains the piperidine-1-carboxamide group but substitutes benzofuran/p-tolyl with a phenylaminoethyl chain.
- Activity : Demonstrated potent local anesthetic activity (surface and infiltration) in rat models with lower hepatotoxicity than reference drugs .
- Key Difference : The absence of benzofuran may reduce aromatic stacking interactions but improve solubility.
Piperidinecarboxamide-Based Pharmacological Agents
a. BIBN4096BS
- Structure: 1-piperidinecarboxamide with pyridinyl and dibromophenol substituents.
- Activity : A calcitonin gene-related peptide (CGRP) receptor antagonist used in migraine therapy .
- Comparison : The benzofuran group in the target compound may enhance blood-brain barrier permeability compared to BIBN4096BS’s polar substituents.
b. MK0974
- Structure : Contains a trifluoroethyl-azepane and imidazopyridinyl group linked to piperidine-1-carboxamide.
- Activity : Oral CGRP receptor inhibitor with high selectivity .
- Key Difference : The target compound’s simpler structure (lacking fluorinated groups) may reduce metabolic stability but improve synthetic accessibility.
Physicochemical Properties
Structural and Crystallographic Insights
- Hydrogen Bonding : The piperidine-thioamide in forms N–H···O bonds, while the target’s amide groups may exhibit similar interactions, influencing crystal packing and stability.
- Conformational Flexibility : Piperidine rings in analogs adopt chair conformations, suggesting the target compound’s piperidine core is rigid, favoring defined binding poses .
Biological Activity
N-(benzofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a benzofuran moiety, which is known for its diverse biological activities. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of benzofuran and piperidine compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown activity against Mycobacterium tuberculosis, with some derivatives demonstrating IC50 values as low as 1.35 μM . While specific data on this compound is limited, its structural analogs suggest potential efficacy against various pathogens.
Antiviral Activity
Heterocyclic compounds, including those containing benzofuran, have been explored for their antiviral properties. Research indicates that certain derivatives have demonstrated inhibitory effects on viruses such as RSV and HCV, with EC50 values ranging from 5 to 28 μM . The presence of the p-tolyl group may enhance these activities by improving binding affinity to viral targets.
Central Nervous System Activity
Compounds with piperidine and piperazine structures are often studied for their effects on the central nervous system (CNS). They have been implicated in the modulation of serotonin receptors, which are crucial for treating conditions like anxiety and depression. Some piperidinyl derivatives exhibit selective inhibition of serotonin reuptake, making them potential candidates for antidepressant therapies .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, particularly serotonin receptors.
- Inhibition of Enzymatic Activity : Similar compounds have shown promise as inhibitors of fatty acid amide hydrolase (FAAH), impacting pain and inflammation pathways .
- Antimicrobial Mechanisms : The interaction with bacterial cell membranes or inhibition of essential metabolic pathways could explain the antimicrobial effects observed in related compounds.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of benzofuran derivatives:
- Study on Antitubercular Activity : A study synthesized various benzofuran-piperidine derivatives and tested them against Mycobacterium tuberculosis. Compounds exhibited varying degrees of activity, suggesting that structural modifications could enhance efficacy .
- Antiviral Screening : In another study, a range of heterocyclic compounds demonstrated significant antiviral activity against HCV. The findings support further exploration into the antiviral potential of benzofuran-containing compounds .
Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for N-(benzofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide?
Methodological Answer:
The compound can be synthesized via a multi-step approach involving:
Amide coupling : React benzofuran-2-carboxylic acid derivatives with substituted piperidine intermediates using coupling agents like EDC/HOBt or DCC.
Substitution reactions : Introduce the p-tolyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).
Purification : Use column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (ethanol/water mixtures) for isolation.
Key optimization factors include temperature control (0–25°C for coupling steps) and stoichiometric ratios (1:1.2 for acid:amine). For analogs, substituents on the piperidine ring or benzofuran moiety can alter reactivity and yield .
Basic: How should researchers characterize this compound using spectroscopic methods?
Methodological Answer:
Critical characterization techniques include:
NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.0 ppm for benzofuran and p-tolyl groups) and piperidine methylenes (δ 1.5–3.5 ppm). Confirm substitution patterns via splitting (e.g., para-substitution on p-tolyl reduces aromatic multiplicity) .
- ¹³C NMR : Carbonyl signals (δ 165–175 ppm) confirm amide bonds.
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 407.18 for C₂₄H₂₂N₂O₃).
Infrared (IR) : Stretching frequencies for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) confirm functional groups .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, safety goggles, and N95 respirator during synthesis .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
Substituent Variation : Synthesize analogs with modifications on the benzofuran (e.g., halogenation), piperidine (e.g., alkylation), or p-tolyl (e.g., electron-withdrawing groups) to assess pharmacological effects .
Pharmacological Assays :
- Binding Affinity : Radioligand displacement assays (e.g., for serotonin or dopamine receptors).
- Functional Activity : cAMP accumulation or calcium flux assays for GPCR targets.
Data Correlation : Use regression models to link structural features (e.g., logP, polar surface area) to activity .
Advanced: How can contradictions in spectral data be resolved during characterization?
Methodological Answer:
Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry or regiochemistry (e.g., confirming piperidine chair conformation) .
2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing benzofuran vs. piperidine protons) .
Advanced: What computational methods predict the compound’s target interactions?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., serotonin 5-HT₂A). Optimize protonation states with Epik .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates stable interactions).
Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with amide groups) using MOE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
